4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol
Description
4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol is a substituted phenol derivative featuring a chloro group at position 4 and a benzylamine-derived side chain at position 2. This structure combines aromatic and chiral amine functionalities, making it relevant in asymmetric catalysis and medicinal chemistry. The 1-phenylethyl group introduces stereochemical diversity, which is critical for interactions with biological targets or chiral environments in catalytic systems .
Properties
IUPAC Name |
4-chloro-2-[(1-phenylethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11(12-5-3-2-4-6-12)17-10-13-9-14(16)7-8-15(13)18/h2-9,11,17-18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUJPVMFWHEUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol may involve large-scale chemical reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amines or alcohols .
Scientific Research Applications
4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chiral Aminophenols with Cyclopentyl/Chlorophenyl Substituents
Examples :
- 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol ()
- 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol ()
Structural and Functional Insights :
Key Findings :
- The cyclopentyl/chlorophenyl analogs exhibit strong intramolecular hydrogen bonds, stabilizing their conformations and enhancing enantioselectivity in catalytic reactions .
- Crystal packing via N–H⋯Cl interactions enables unique supramolecular architectures, which may influence solubility and reactivity .
Oxadiazole-Linked Anticancer Phenol Derivatives
Example: 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol ()
Key Findings :
Carbamate and Anilide Derivatives
Examples :
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates ()
- Methyl 4-chloro-2-(2-chloroacetamido)benzoate ()
Key Findings :
Substituted Anilines and Imines
Examples :
- 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol ()
- Phenol, 4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino] ()
Key Findings :
Biological Activity
4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol, also known as a phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C15H16ClN
- Molecular Weight : 259.75 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activity Overview
The biological activity of 4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol has been primarily investigated in the context of its antimicrobial and antiviral properties. Studies suggest that this compound may exert its effects through various mechanisms, including enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that 4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol displays significant antimicrobial activity against a range of pathogens. A study conducted by BenchChem highlights its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Antiviral Properties
In addition to its antibacterial effects, preliminary studies suggest that the compound may possess antiviral properties. It has been shown to inhibit viral replication in vitro, although the specific mechanisms remain under investigation. The potential for developing antiviral therapies based on this compound is an area of ongoing research.
The mechanism by which 4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Receptor Binding : It is suggested that the compound can bind to various receptors, altering their activity and leading to downstream biological effects.
Case Study 1: Antimicrobial Efficacy Against MRSA
A clinical study examined the efficacy of 4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol against Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as a therapeutic agent against resistant strains .
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of the compound on human cell lines. Results indicated that at higher concentrations, there was a notable decrease in cell viability; however, lower concentrations showed minimal cytotoxicity, suggesting a therapeutic window for its application .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. According to OECD guidelines, the compound is classified as having low acute toxicity but may cause irritation upon exposure . Long-term exposure studies are recommended to evaluate any potential genotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
